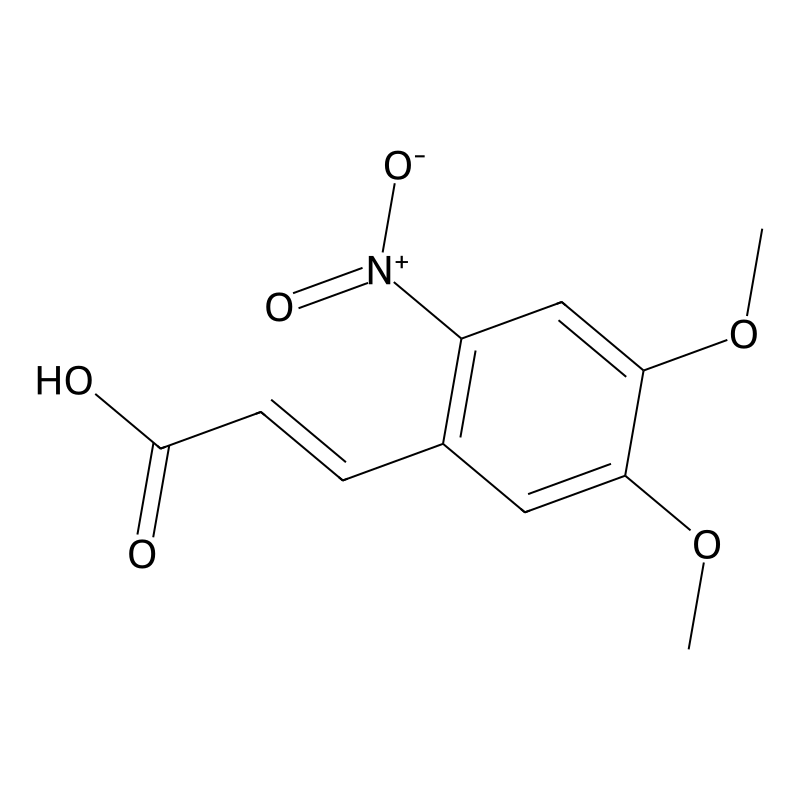

4,5-Dimethoxy-2-nitrocinnamic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4,5-Dimethoxy-2-nitrocinnamic acid is an organic compound with the molecular formula and a molecular weight of 253.21 g/mol. The structure features a nitro group () and two methoxy groups () attached to a benzene ring, which is further connected to an acrylic acid group (). This compound exhibits a melting point of approximately 293°C (decomposes), a boiling point around 482.9°C, and is characterized by a density of about 1.369 g/cm³. It is insoluble in water but soluble in solvents such as dimethyl sulfoxide and methanol .

Research indicates that 4,5-dimethoxy-2-nitrocinnamic acid has potential biological activities:

- Nitric Oxide Studies: It has been utilized in studies related to nitric oxide biochemistry, particularly in understanding its role in cellular signaling pathways.

- Inhibition Studies: Similar compounds have shown significant inhibition of enzymes such as alkaline phosphatase, suggesting potential biomedical applications .

- DNA Interaction: Zinc(II) complexes of related compounds have demonstrated strong binding affinity to DNA, indicating possible applications in genetic research and therapeutics.

The synthesis of 4,5-dimethoxy-2-nitrocinnamic acid typically involves multi-step organic reactions:

- Nitration: Starting from a suitable cinnamic acid derivative, nitration can be performed using a mixture of nitric and sulfuric acids to introduce the nitro group.

- Methoxylation: The introduction of methoxy groups can be achieved through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

- Purification: The final product can be purified through recrystallization or chromatography techniques to obtain high purity levels .

4,5-Dimethoxy-2-nitrocinnamic acid has several applications in research and industry:

- Chemical Research: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

- Biological Studies: Its derivatives are used in biological assays to explore protein interactions and cellular processes.

- Material Science: The compound's photochemical properties make it useful in developing materials with specific light-responsive behaviors .

Interaction studies involving 4,5-dimethoxy-2-nitrocinnamic acid have revealed its potential as a tool for understanding biochemical processes:

- Protein Phosphorylation Control: Derivatives like 4,5-dimethoxy-2-nitrobenzylserine have been employed to manipulate protein phosphorylation in yeast models, providing insights into cellular signaling pathways.

- Spectroscopic Analysis: The compound has been investigated for its ability to react with reactive nitrogen species, making it valuable for spectroscopic studies related to nitric oxide and peroxynitrite detection.

Several compounds share structural features with 4,5-dimethoxy-2-nitrocinnamic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Cinnamic Acid | Basic structure without substitutions | Found naturally; used as flavoring agent |

| 4-Nitrocinnamic Acid | Contains one nitro group | Exhibits strong UV absorption properties |

| 3,4-Dimethoxy-6-nitrocinnamic Acid | Two methoxy groups and one nitro group | Potentially different biological activities |

| 4-Methoxybenzoic Acid | One methoxy group | Commonly used in pharmaceuticals |

The uniqueness of 4,5-dimethoxy-2-nitrocinnamic acid lies in its specific arrangement of functional groups that contribute to its distinct chemical reactivity and biological activity compared to these similar compounds .

Cerium(IV) Ammonium Nitrate (CAN) as a Nitrating Agent

Cerium(IV) ammonium nitrate (CAN) has emerged as a robust reagent for electrophilic nitration of aromatic systems, particularly in substrates bearing electron-donating groups. Unlike conventional nitration methods that rely on nitric acid or mixed acids, CAN operates via a unique bidentate nitrato complex, enabling nitration under milder conditions. In the case of 4,5-dimethoxycinnamic acid, CAN in trifluoroacetic acid (TFA) facilitates ipso substitution at the carboxylic acid moiety, yielding (E)-1,2-dimethoxy-4-nitro-5-(2-nitroethenyl)benzene as the primary product. This reaction proceeds through a concerted nitration-elimination mechanism, where the cerium(IV) ion coordinates to the cinnamic acid’s acrylic side chain, directing nitro group insertion at the ortho position relative to the methoxy substituents.

Mechanistic Insights:

- Coordination Complex Formation: CAN’s nitrate ligands bind to the acrylic acid group, polarizing the aromatic ring and activating specific positions for nitration.

- Electrophilic Attack: The bidentate nitrato group transfers a nitro moiety to the activated aromatic ring, followed by elimination of cerium(III) byproducts.

- Side-Chain Participation: The acrylic acid group undergoes decarboxylation, forming a nitroethylene side chain.

Experimental data from CAN-mediated nitrations of analogous cinnamic acids reveal yields exceeding 75% under optimized conditions (23°C, 1 hour in TFA). For example, (E)-3,4-dimethoxycinnamic acid converts to its dinitro derivative in 79% yield, highlighting CAN’s efficiency.